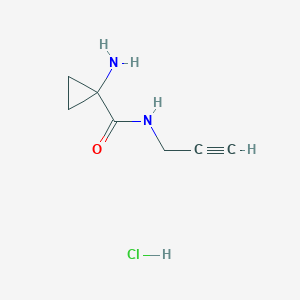![molecular formula C11H17F2NO3 B15305745 tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)
tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate is a chemical compound with the molecular formula C10H15F2NO3 and a molecular weight of 235.23 g/mol . This compound is known for its unique structure, which includes a cyclobutyl ring substituted with difluoro and formyl groups, and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate typically involves the reaction of a cyclobutyl derivative with difluoro and formyl substituents with tert-butyl carbamate under specific reaction conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can yield a variety of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoro groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate include:
- tert-Butyl N-[(3,3-difluoro-1-hydroxymethylcyclobutyl)methyl]carbamate
- tert-Butyl N-[(3,3-difluoro-1-formylcyclopropyl)methyl]carbamate
- tert-Butyl N-[(3,3-difluoro-1-formylcyclopentyl)methyl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical properties and reactivity. The presence of both difluoro and formyl groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C11H17F2NO3 |
|---|---|
Peso molecular |
249.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C11H17F2NO3/c1-9(2,3)17-8(16)14-6-10(7-15)4-11(12,13)5-10/h7H,4-6H2,1-3H3,(H,14,16) |
Clave InChI |
YAJHZGVCEHVYON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


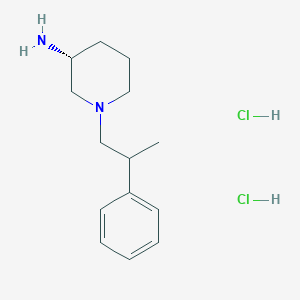

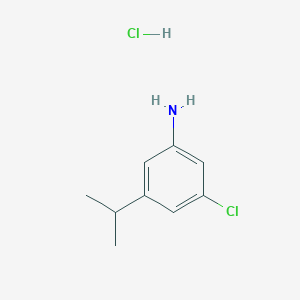
![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)
![Ethyl 6-azaspiro[3.4]octane-5-carboxylate](/img/structure/B15305695.png)
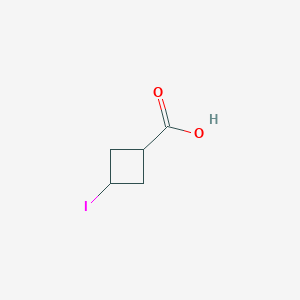

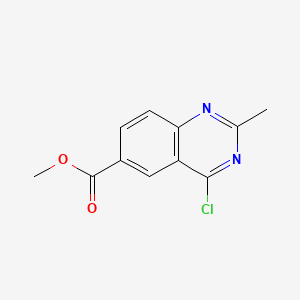
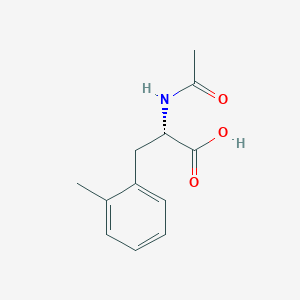
![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)

